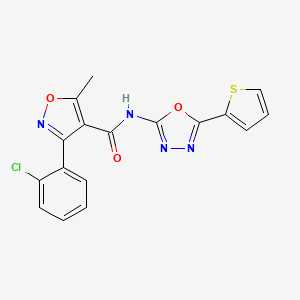
3-(2-chlorophenyl)-5-methyl-N-(5-(thiophen-2-yl)-1,3,4-oxadiazol-2-yl)isoxazole-4-carboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
3-(2-chlorophenyl)-5-methyl-N-(5-(thiophen-2-yl)-1,3,4-oxadiazol-2-yl)isoxazole-4-carboxamide is a useful research compound. Its molecular formula is C17H11ClN4O3S and its molecular weight is 386.81. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Mechanism of Action
Target of Action
It is associated with theReversing Antifungal Drug Resistance Project , suggesting a potential role in combating fungal infections, possibly by targeting key proteins involved in fungal drug resistance.
Mode of Action
The exact mode of action of this compound is currently unknown. Given its association with the Reversing Antifungal Drug Resistance Project , it may interact with proteins involved in drug resistance mechanisms in fungi, potentially altering their function and making the fungi more susceptible to antifungal drugs.
Biochemical Pathways
This could involve proteins such as Hsp90 and Calcineurin , which are known to play roles in fungal drug resistance.
Pharmacokinetics
Isoxazole derivatives are generally known for their wide spectrum of biological activities and therapeutic potential
Result of Action
Given its potential role in reversing fungal drug resistance , it may lead to increased susceptibility of fungi to antifungal drugs, potentially enhancing the efficacy of these treatments.
Properties
IUPAC Name |
3-(2-chlorophenyl)-5-methyl-N-(5-thiophen-2-yl-1,3,4-oxadiazol-2-yl)-1,2-oxazole-4-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H11ClN4O3S/c1-9-13(14(22-25-9)10-5-2-3-6-11(10)18)15(23)19-17-21-20-16(24-17)12-7-4-8-26-12/h2-8H,1H3,(H,19,21,23) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FZSNPSWABMOVGO-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=NO1)C2=CC=CC=C2Cl)C(=O)NC3=NN=C(O3)C4=CC=CS4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H11ClN4O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
386.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.














